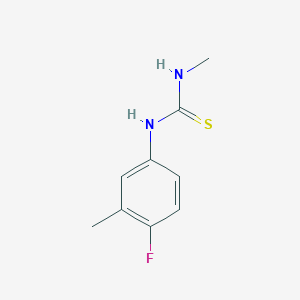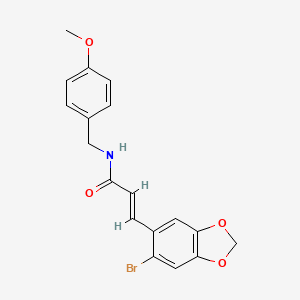
3-Thiophencarboxamidoxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxythiophene-3-carboximidamide is an organic compound with the molecular formula C5H6N2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields of scientific research, particularly in proteomics .
Wissenschaftliche Forschungsanwendungen
N’-hydroxythiophene-3-carboximidamide is primarily used in proteomics research. It serves as a useful thiophene derivative for studying protein interactions and modifications.
Wirkmechanismus
Target of Action
Thiophene-3-carboxamidoxime, also known as N’-hydroxythiophene-3-carboximidamide, interacts with several targets. The primary targets are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them important targets for anti-inflammatory drugs .
Mode of Action
Thiophene-3-carboxamidoxime interacts with its targets, primarily COX and LOX enzymes, leading to changes in their activity . This interaction can inhibit the enzymes, reducing the production of inflammatory mediators and thereby exerting an anti-inflammatory effect .
Biochemical Pathways
Thiophene-3-carboxamidoxime affects the biochemical pathways associated with inflammation . By inhibiting COX and LOX enzymes, it disrupts the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation . This disruption can lead to downstream effects such as reduced inflammation and pain relief .
Result of Action
The molecular and cellular effects of Thiophene-3-carboxamidoxime’s action primarily involve the reduction of inflammation. By inhibiting COX and LOX enzymes, it reduces the production of inflammatory mediators, leading to a decrease in inflammation . Additionally, it has been suggested that Thiophene-3-carboxamidoxime exhibits antitumor activity via inhibition of mitochondrial complex I .
Biochemische Analyse
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiophene derivative.
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives have been reported to inhibit mitochondrial complex I . This inhibition could lead to changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
A thiophene derivative has shown potent antitumor activity, with no serious side effects, in mouse xenograft models .
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Thiophene-based molecules have been reported to play a role in the advancement of organic semiconductors, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
The localization of RNA and proteins within cells is a key feature of eukaryotic cells and can be influenced by various factors, including the presence of specific targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N’-hydroxythiophene-3-carboximidamide can be synthesized through a multi-step process:
Starting Material: The synthesis begins with thiophene-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride and ammonia.
Hydroxylation: The amide is then hydroxylated to form the final product, N’-hydroxythiophene-3-carboximidamide.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions to accommodate larger quantities .
Types of Reactions:
Oxidation: N’-hydroxythiophene-3-carboximidamide can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
- Thiophene-3-carboxamide
- Thiophene-3-carboxylic acid
- N-hydroxythiophene-3-carboxamide
Comparison: N’-hydroxythiophene-3-carboximidamide is unique due to the presence of both hydroxyl and imidamide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in research applications .
Eigenschaften
IUPAC Name |
N'-hydroxythiophene-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUDAATMCQZEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974410 |
Source


|
| Record name | N-Hydroxythiophene-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-71-8 |
Source


|
| Record name | N-Hydroxythiophene-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2372929.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2372930.png)
![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)
![8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2372932.png)

![1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2372934.png)

![2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2372938.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2372941.png)





